molecular formula C10H13NO2 B1315384 6-Methoxychroman-4-amine CAS No. 81816-60-6

6-Methoxychroman-4-amine

Cat. No.: B1315384
CAS No.: 81816-60-6
M. Wt: 179.22 g/mol
InChI Key: APTWFKUWDZQXHL-UHFFFAOYSA-N
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Safety and Hazards

6-Methoxychroman-4-amine is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and aid in drug designing and development .

Biochemical Analysis

Biochemical Properties

6-Methoxychroman-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This compound acts as a substrate for MAO, leading to its oxidative deamination. Additionally, this compound has been shown to interact with serotonin receptors, modulating their activity and influencing neurotransmitter levels in the brain .

Cellular Effects

The effects of this compound on cellular processes are diverse. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving serotonin and dopamine. By modulating the activity of serotonin receptors, this compound can alter gene expression and impact cellular metabolism. Furthermore, this compound has been shown to affect the proliferation and differentiation of certain cell types, including neuronal and glial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype. This binding can lead to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression and cellular function. Additionally, this compound can inhibit the activity of monoamine oxidase, preventing the breakdown of monoamines and increasing their levels in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged changes in gene expression and alterations in neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve mood in rodent models. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the brain and liver .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, leading to the formation of its corresponding aldehyde and ammonia. Additionally, it can undergo further metabolism by cytochrome P450 enzymes, resulting in the formation of various hydroxylated and demethylated metabolites. These metabolic pathways influence the compound’s bioavailability and pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also taken up by cells through active transport mechanisms, involving specific transporters and binding proteins. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors. Additionally, it can be transported to the mitochondria, where it influences mitochondrial function and energy metabolism. The localization of this compound is regulated by specific targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxychroman-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-2-hydroxyacetophenone with an appropriate amine source under acidic or basic conditions to form the chromanone ring . The reaction conditions often involve temperatures ranging from 80°C to 120°C and may require catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methoxychroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted chromanone compounds .

Mechanism of Action

The mechanism of action of 6-Methoxychroman-4-amine involves its interaction with various molecular targets and pathways. It is known to exert its effects by:

Properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTWFKUWDZQXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510002
Record name 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81816-60-6
Record name 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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